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Compound of Interest

Compound Name: 1-Cbz-4-Piperidone

Cat. No.: B026502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1-Cbz-4-Piperidone
(Benzyl 4-oxopiperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis. The

document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols

for data acquisition.

Core Spectroscopic Data
The structural integrity and purity of 1-Cbz-4-Piperidone are confirmed through a combination

of spectroscopic techniques. The following sections summarize the key data obtained from ¹H

NMR, ¹³C NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. All spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals the chemical environment of each proton in the molecule.
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Assignment
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

Aromatic (C₆H₅) 7.29 - 7.45 Multiplet - 5H

Benzylic (CH₂) 5.18 Singlet - 2H

Piperidone

(CH₂N)
3.80 Triplet 5.9 4H

Piperidone

(CH₂CO)
2.46 Broad Singlet - 4H

Table 1: ¹H NMR data for 1-Cbz-4-Piperidone.[1]

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Assignment Chemical Shift (δ, ppm)

Ketone (C=O) 207.1

Carbamate (NCOO) 155.1

Aromatic (ipso-C) 136.3

Aromatic (CH) 128.6, 128.2, 128.0

Benzylic (OCH₂) 67.6

Piperidone (CH₂N) 43.1

Piperidone (CH₂CO) 41.0

Table 2: ¹³C NMR data for 1-Cbz-4-Piperidone.[1]

Mass Spectrometry (MS)
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Mass spectrometry is employed to determine the molecular weight and confirm the elemental

composition of 1-Cbz-4-Piperidone.

Technique Ion m/z (Calculated) m/z (Found)

MS [M]⁺ 233.26 233

HRMS [M]⁺ 233.1052 233.1055

HRMS [M+H]⁺ - 234.1130

Table 3: Mass spectrometry data for 1-Cbz-4-Piperidone.[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the key functional groups present in the molecule

based on their vibrational frequencies.

Vibrational Mode Frequency (cm⁻¹)

C-H Stretch (sp³) 2964

C=O Stretch (Ketone & Carbamate) 1698

C-N Stretch 1429

C-O Stretch 1229

Table 4: Key IR absorption peaks for 1-Cbz-4-Piperidone (neat).[1]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented

above.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 10-20 mg of 1-Cbz-4-Piperidone is accurately weighed

and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing
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tetramethylsilane (TMS) as an internal standard (0 ppm). The dissolution is performed in a

clean, dry vial.

Filtration: To remove any particulate matter that could affect the magnetic field homogeneity,

the solution is filtered through a small plug of glass wool packed into a Pasteur pipette

directly into a 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked

onto the deuterium signal of the solvent, and the field is shimmed to maximize homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a

proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet

peaks for each unique carbon atom.

Mass Spectrometry Protocol
Sample Introduction: A dilute solution of 1-Cbz-4-Piperidone is prepared in a volatile organic

solvent such as methanol or acetonitrile.

Ionization: For High-Resolution Mass Spectrometry (HRMS), a soft ionization technique like

Electrospray Ionization (ESI) is commonly used. The sample solution is introduced into the

mass spectrometer, where it is nebulized and ionized to form protonated molecules ([M+H]⁺)

or molecular ions ([M]⁺).

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a time-of-flight or

Orbitrap analyzer). The analyzer separates the ions based on their mass-to-charge ratio

(m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum. The high-resolution instrument provides a highly accurate mass

measurement, which is used to confirm the elemental composition.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (Thin Solid Film): Since 1-Cbz-4-Piperidone is a low-melting solid or oil,

it can be analyzed as a thin film.[1][2] A small drop of the neat compound is placed between

two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
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Data Acquisition: The salt plates are mounted in the sample holder of an FT-IR spectrometer.

The instrument is purged with dry air or nitrogen to minimize atmospheric interference (e.g.,

from CO₂ and water vapor). An infrared beam is passed through the sample, and the

detector measures the amount of light absorbed at each frequency. A background spectrum

of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Cbz-4-Piperidone.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 1-Cbz-4-Piperidone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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